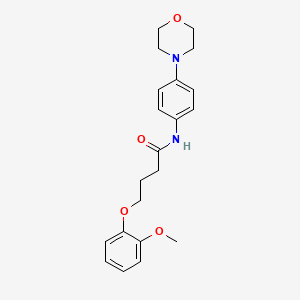
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, commonly known as Moroxydine, is a synthetic antiviral drug that is used to treat respiratory viral infections. It was first synthesized in 1964 by researchers at the Institute of Organic Chemistry in Moscow, Russia. Since then, it has been extensively studied for its antiviral properties and its potential use in the treatment of viral infections.
Mécanisme D'action
The exact mechanism of action of Moroxydine is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral envelope fusion process, which is essential for viral entry into host cells. Moroxydine has also been shown to enhance the immune response to viral infections, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Moroxydine has been found to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and is excreted primarily in the urine. It has been shown to have a half-life of approximately 4 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Moroxydine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. It also has a low toxicity profile, which makes it suitable for use in animal studies. However, it has some limitations, such as its specificity for certain viral strains and its potential for developing resistance.
Orientations Futures
There are several potential future directions for research on Moroxydine. One area of interest is the development of new formulations of the drug, such as inhalable or injectable forms, which may improve its efficacy in treating respiratory viral infections. Another area of research is the investigation of Moroxydine's potential as a prophylactic agent against viral infections, particularly in high-risk populations such as healthcare workers. Finally, there is a need for further studies to elucidate the exact mechanism of action of Moroxydine and to identify potential targets for future drug development.
Méthodes De Synthèse
The synthesis of Moroxydine involves the reaction of 4-morpholin-4-ylphenol with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with butanoyl chloride to form the final compound, Moroxydine. The synthesis of Moroxydine is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
Moroxydine has been extensively studied for its antiviral properties, particularly in the treatment of respiratory viral infections such as influenza. It has been shown to inhibit the replication of influenza viruses in vitro and in vivo. In addition, it has been found to be effective against other respiratory viruses such as adenoviruses and parainfluenza viruses.
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-5-2-3-6-20(19)27-14-4-7-21(24)22-17-8-10-18(11-9-17)23-12-15-26-16-13-23/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLSGTCFZFACRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

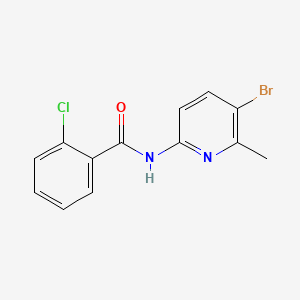
![1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/no-structure.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786177.png)
![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)
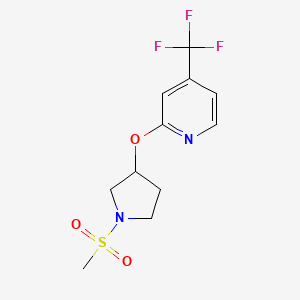
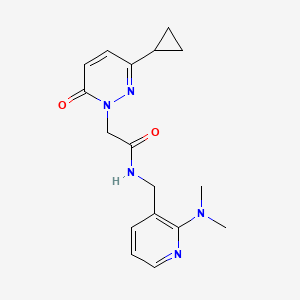
![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)
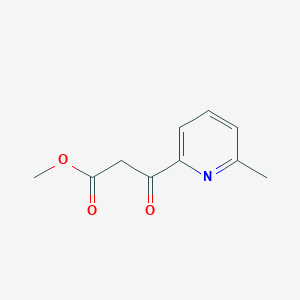
![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
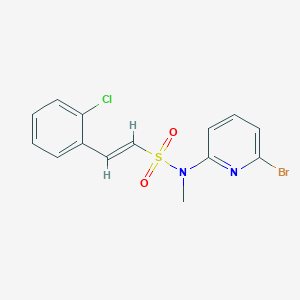
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2786191.png)